1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5,5-difluoropiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-8(9(16)18-4)5-12(13,14)7-15/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMQSTZMIVFBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
The compound is synthesized through a three-stage sequence:
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Piperidine core functionalization : Introduction of ester-protected carboxyl groups at the 1- and 3-positions.
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Oxidation : Conversion of a hydroxyl intermediate to a ketone.
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Geminal difluorination : Replacement of the ketone oxygen with two fluorine atoms.
A representative synthesis begins with 5-hydroxypiperidine derivatives. For example, 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate undergoes Swern oxidation using oxalyl chloride (COCl₂) and dimethyl sulfoxide (DMSO) in dichloromethane (DCM) at −78°C to yield the ketone intermediate. Subsequent fluorination with Morph-DAST or diethylaminosulfur trifluoride (DAST) introduces the 5,5-difluoro motif.
Oxidation Step Optimization
The Swern oxidation protocol achieves >85% conversion to 1-tert-butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (Table 1). Critical parameters include:
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Temperature : Strict maintenance of −78°C to minimize side reactions.
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Stoichiometry : 1.5 equivalents of oxalyl chloride relative to the alcohol substrate.
Table 1: Oxidation Conditions and Yields
Fluorination Methods
DAST vs. Morph-DAST Performance
Geminal difluorination of the ketone intermediate is achieved using fluorinating agents. DAST (diethylaminosulfur trifluoride) and Morph-DAST (morpholinosulfur trifluoride) are compared in Table 2. Morph-DAST offers superior stability and reduced byproduct formation, as evidenced by patent data.
Table 2: Fluorination Agent Comparison
Morph-DAST-mediated reactions proceed via a two-step mechanism:
Stereochemical Control
For the (3R)-configured derivative, chiral auxiliaries or asymmetric catalysis are employed. VulcanChem’s synthesis specifies the use of enantiomerically pure starting materials, ensuring retention of configuration at C3 during fluorination.
Industrial-Scale Production
Process Intensification
Chinese suppliers (e.g., Suzhou ARTK Medchem) utilize continuous-flow reactors for the fluorination step, achieving:
Purification Protocols
Final purification involves:
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Liquid-liquid extraction : Removal of residual fluorinating agents with aqueous NaHCO₃.
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Crystallization : Hexane/ethyl acetate mixtures yield white crystalline product.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate and analogous compounds:
Structural and Functional Analysis
- Fluorine Substitution: The 5,5-difluoro configuration in the target compound reduces ring puckering and enhances metabolic stability compared to mono-fluoro analogs like 1-tert-Butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate (similarity score: 0.94) .
- Ester Group Effects : Replacing the methyl ester with ethyl (e.g., CAS 1356339-26-8) increases steric hindrance, slowing enzymatic degradation but reducing aqueous solubility . The benzyl variant (CAS 1356338-60-7) exhibits higher molecular weight and improved binding to aromatic residues in proteins .
- Ring System Variations : Piperidine derivatives generally exhibit better conformational flexibility than pyrrolidine analogs, making them preferred in drug design. However, pyrrolidine-based dicarboxylates (e.g., CAS 122684-33-7) are more reactive due to ring strain .
Commercial Availability and Pricing
- The target compound is sold by Combi-Blocks in 250 mg to 1 g quantities, though exact pricing is undisclosed . Comparatively, pyridine-based dicarboxylates (e.g., HB454-1) cost ~$400/g, reflecting their niche applications .
Biological Activity
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS No. 2198312-55-7) is a fluorinated piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a unique structure that may confer distinctive pharmacological properties, making it a candidate for further investigation in drug development.
- Molecular Formula : C₁₂H₁₉F₂NO₄
- Molecular Weight : 279.28 g/mol
- Purity : Generally available at 97% purity .
Research indicates that fluorinated piperidines like this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy in therapeutic applications .
Biological Activity
The biological activity of this compound has been explored in various studies:
- Antidepressant Effects : In a study examining the effects of similar piperidine derivatives on serotonin receptors, compounds with structural similarities exhibited significant antidepressant-like activity in animal models. This suggests that this compound may also have potential as an antidepressant agent .
- Neuroprotective Properties : Research has shown that certain piperidine derivatives can provide neuroprotection against oxidative stress. The ability of this compound to modulate oxidative stress markers could be indicative of its neuroprotective potential .
Case Studies and Research Findings
Several studies have focused on the biological implications of piperidine derivatives:
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹⁹F NMR is critical for verifying difluoro substitution (δ −120 to −140 ppm) . ¹H/¹³C NMR confirms tert-butyl (δ 1.4 ppm) and methyl ester (δ 3.7 ppm) groups .
- X-ray Crystallography : Resolves absolute configuration (e.g., used single-crystal XRD with R factor = 0.060) .
- HPLC-MS : Monitors enantiomeric purity (e.g., chiral columns with >98% ee) .
Q. Advanced Research Focus
- Case Study : Discrepancies in ¹H NMR integration (e.g., unexpected splitting) may arise from dynamic ring puckering. Variable-temperature NMR can stabilize conformers for clearer analysis .
- Crystallographic Validation : If NMR data conflicts with expected structure, XRD (as in ) provides definitive proof of stereochemistry .
- Isotopic Labeling : Deuterated analogs or ²D NMR (e.g., COSY, HSQC) clarify ambiguous peaks .
What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Catalyst Optimization : Use asymmetric catalysts (e.g., Ru-BINAP) for stereoselective fluorination .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps (e.g., Boc protection) .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
